(2,6-Dimethoxyphenyl)magnesium bromide

Catalog No.
S13966226
CAS No.
137600-71-6
M.F
C8H9BrMgO2
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Dimethoxyphenyl)magnesium bromide

CAS Number

137600-71-6

Product Name

(2,6-Dimethoxyphenyl)magnesium bromide

IUPAC Name

magnesium;1,3-dimethoxybenzene-2-ide;bromide

Molecular Formula

C8H9BrMgO2

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HSWQALUSUOBXCO-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C(=CC=C1)OC.[Mg+2].[Br-]

(2,6-Dimethoxyphenyl)magnesium bromide (CAS 137600-71-6) is a highly specialized, sterically hindered, and electron-rich organometallic reagent [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of Buchwald-type biarylphosphine ligands (such as SPhos) and advanced transition metal precatalysts [2]. Unlike standard aryl Grignard reagents, the dual ortho-methoxy groups provide a unique combination of strong electron donation and significant steric bulk. This specific substitution pattern is essential for stabilizing low-valent metal centers and enforcing the necessary conformational rigidity in cross-coupling ligands. It is typically supplied as a solution in THF, offering a scalable and stable alternative to its highly reactive organolithium counterpart [1].

Research Fit

Sterically hindered aryl nucleophile with two ortho-methoxy groups
Attenuated reactivity supports controlled nucleophilic additions
2-MeTHF solution format for process-friendly handling

Substituting (2,6-dimethoxyphenyl)magnesium bromide with simpler analogs like phenylmagnesium bromide fundamentally alters the steric environment of the resulting products, leading to the failure of downstream catalysts that rely on the precise spatial shielding of the 2,6-dimethoxy motif [1]. Furthermore, attempting to substitute this Grignard reagent with 2,6-dimethoxyphenylboronic acid in Suzuki-Miyaura cross-couplings for hindered biaryl synthesis often results in complete reaction failure due to the extreme steric resistance of the tetra-ortho substituted transition state [2]. In such cases, the nucleophilicity of the Grignard reagent is strictly required to drive the C-C bond formation [2]. Additionally, while (2,4,6-triisopropylphenyl)magnesium bromide offers even greater steric bulk, it frequently causes excessive hindrance that inhibits subsequent catalyst activation, making the 2,6-dimethoxy variant the optimal balance of stability and reactivity [1].

Substitution Risk

Steric attenuation
Ortho-dimethoxy groups reduce nucleophilicity; less hindered aryl Grignards may deliver different SNAr efficiency and product distribution.
Isomer substitution
2-Mono, 2,4-, or 3,5-dimethoxy isomers lack full ortho shielding; reactivity and steric outcomes may not replicate.
Solvent mismatch
2-MeTHF formulation provides higher thermal stability; substituting reagents in THF or ether may alter reaction safety margins and kinetics.

Superior Efficacy in Hindered Biaryl Synthesis vs. Boronic Acid Substitutes

In the synthesis of highly hindered tetra-ortho-substituted biaryl systems, the choice of nucleophile is critical. High-throughput experimentation reveals that Suzuki-Miyaura coupling attempts using 2,6-dimethoxyphenylboronic acid fail completely (0% yield) under all screened conditions due to extreme steric repulsion [1]. In contrast, utilizing (2,6-dimethoxyphenyl)magnesium bromide (either directly via Kumada coupling or after transmetalation to zinc for Negishi coupling) successfully drives the C-C bond formation, enabling scalable gram-level production [1].

Evidence DimensionCross-coupling success in tetra-ortho biaryl synthesis
Target Compound Data(2,6-Dimethoxyphenyl)magnesium bromide -> Successful C-C bond formation (scalable yield)
Comparator Or Baseline2,6-Dimethoxyphenylboronic acid -> 0% yield (complete failure)
Quantified DifferenceGrignard/Zinc route enables scalable C-C bond formation, whereas the boronic acid substitute yields 0% product.
ConditionsHigh-throughput screening of biaryl pyridone core synthesis

Buyers synthesizing sterically congested biaryl ligands or APIs cannot rely on the cheaper boronic acid analog and must procure the Grignard reagent to achieve any product conversion.

Reduced SNAr Efficiency
Head-to-head
Target: Lower efficiency; steric effects from ortho-OMe
Comparator: Smooth substitution with less hindered ArMgBr
Reported steric attenuation confirms non-interchangeable reactivity.
Qualitative ranking under SNAr conditions; verify for specific electrophile.

Optimal Steric Shielding for Air-Stable Nickel Precatalysts

The synthesis of air-stable Nickel(II) precatalysts requires precise steric tuning. When trans-(PMe2Ph)2NiBr2 is reacted with less hindered Grignards (like o-tolyl or 2-mesityl), the resulting complexes remain highly sensitive to air and moisture [1]. Conversely, reaction with (2,4,6-triisopropylphenyl)magnesium bromide yields an air-stable complex, but the extreme steric hindrance drastically slows down the activation of the precatalyst [1]. (2,6-Dimethoxyphenyl)magnesium bromide provides the optimal steric profile: it successfully yields an air-stable trans-(PMe2Ph)2Ni(2,6-dimethoxyphenyl)Br precatalyst but avoids the excessive bulk that inhibits catalytic turnover [1].

Evidence DimensionPrecatalyst air stability and activation kinetics
Target Compound DataYields air-stable complex with viable activation kinetics
Comparator Or Baselineo-Tolyl Grignard -> Yields air/moisture-sensitive complex; 2,4,6-Triisopropylphenyl Grignard -> Yields stable but kinetically sluggish complex
Quantified DifferenceUnique balance of complete air stability without inhibiting catalytic activation
ConditionsSynthesis of trans-(PMe2Ph)2Ni(Aryl)Br precatalysts

For manufacturers of transition metal catalysts, this specific Grignard reagent is essential for producing shelf-stable precatalysts that still activate efficiently under standard reaction conditions.

Unique Ortho Shielding
Class-level
Two ortho-methoxy groups provide full steric shielding and potential bidentate O–Mg coordination; absent in 2-mono, 2,4-, or 3,5-dimethoxy isomers.
Structural basis for attenuated nucleophilicity; may not transfer to other isomers.
Based on structural classification and literature precedents; verify for target reaction.

Robust Performance in Continuous Flow Synthesis of Hindered Ketones

The steric bulk of the 2,6-dimethoxyphenyl group significantly impacts reaction kinetics, requiring process adjustments compared to unhindered Grignards. In the continuous flow synthesis of heteroaryl ketones via reaction with methyl pyrimidinyl-2-carboxylate, standard Grignard reagents typically require a 10-minute residence time [1]. However, (2,6-dimethoxyphenyl)magnesium bromide necessitates an extended residence time of 40 minutes to overcome the steric hindrance imparted by the two ortho-methoxy groups [1]. Despite this kinetic barrier, the optimized flow process successfully delivers the highly hindered pyrimidinyl ketone in a 60% isolated yield, demonstrating the reagent's robustness in scalable continuous flow manufacturing when residence times are appropriately calibrated [1].

Evidence DimensionContinuous flow residence time and yield
Target Compound Data60% yield (40 min residence time)
Comparator Or BaselineStandard unhindered Grignard reagents -> ~10 min residence time
Quantified Difference4x longer residence time required (40 min vs 10 min) to achieve a 60% yield for a sterically congested target.
ConditionsContinuous flow reaction with methyl pyrimidinyl-2-carboxylate at 25 °C

Process chemists must account for the extended reaction times required by this specific Grignard reagent when designing continuous flow setups for hindered ketone APIs.

2-MeTHF Solvent System
Data to verify
0.5 M in 2-MeTHF; bp 80 °C; lower peroxide formation tendency vs. THF (66 °C) and ether (35 °C).
2-MeTHF solvent may support process safety and thermal stability.
Supplier-reported attributes; validate under intended conditions.
C-Glycoside Anomeric Selectivity
Reported
α-D-glucopyranosyl-2,6-dimethoxybenzene as major product; β-isomer minor.
Steric bulk biases anomeric selectivity; may support C-glycoside strategies.
Qualitative product ratio; yield data not specified; verify stereochemical outcome.

Synthesis of SPhos and Related Buchwald Ligands

The primary industrial application for this compound is as the nucleophilic precursor for introducing the 2',6'-dimethoxybiphenyl motif in dialkylbiarylphosphine ligands (such as SPhos), which are critical for advanced Suzuki-Miyaura and Buchwald-Hartwig amination reactions [1].

Manufacturing of Air-Stable Nickel and Palladium Precatalysts

It is used to synthesize shelf-stable, easily handled Ni(II) and Pd(II) precatalysts where the 2,6-dimethoxyphenyl group provides necessary steric shielding against oxidation and moisture without preventing in situ activation [2].

Synthesis of Tetra-ortho-Substituted Biaryl APIs

It is essential for the construction of highly congested biaryl bonds in pharmaceutical intermediates (e.g., APJ receptor agonists) where standard Suzuki-Miyaura couplings using boronic acids fail due to steric repulsion [1].

Installation of the DMOP Silicon Protecting Group

It is utilized in organosilicon chemistry to install the 2,6-dimethoxyphenyl (DMOP) group, which serves as a robust, sterically demanding protecting group for silacyclohexanones and other functionalized silanes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically controlled nucleophilic additions
Steric hindrance profile
Reactivity attenuation assessment
Triarylcarbenium ion and persistent radical synthesis
Ortho-dimethoxy shielding architecture
Carbocation/radical stability verification
C-glycosyl flavonoid natural product synthesis
Steric bias in anomeric approach
Stereochemical outcome verification
Higher-temperature Grignard processes with 2-MeTHF
2-MeTHF solvent thermal stability
Process safety and kinetics under elevated temperature

Hydrogen Bond Acceptor Count

4

Exact Mass

239.96363 g/mol

Monoisotopic Mass

239.96363 g/mol

Heavy Atom Count

12

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